1-(6-Amino-1,3-benzodioxol-5-yl)pyrrolidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

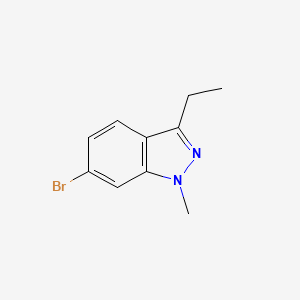

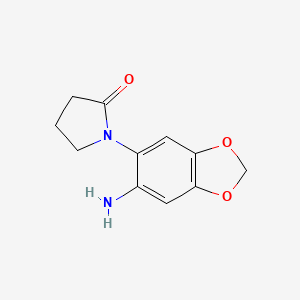

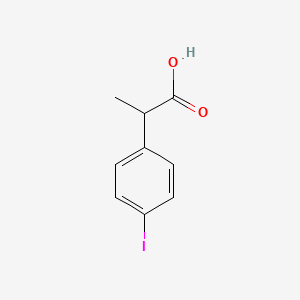

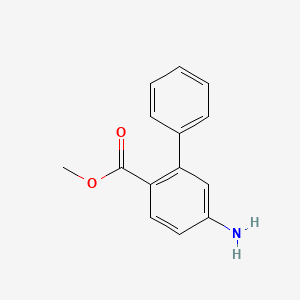

1-(6-Amino-1,3-benzodioxol-5-yl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C11H12N2O3 and its molecular weight is 220.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Structure and Aggregation

Polarized Molecular-Electronic Structures : Compounds containing 1-(6-Amino-1,3-benzodioxol-5-yl) exhibit polarized molecular-electronic structures and form various supramolecular aggregates, including simple sheets and chains, through hydrogen bonding and π-π stacking interactions (Low et al., 2004).

Supramolecular Structures : Another study compared the supramolecular structures of related compounds, highlighting their ability to form hydrogen-bonded motifs and pi-pi stacking, which are essential for molecular recognition and self-assembly processes (Low et al., 2002).

Applications in Chemistry and Medicine

Antitumor Agents : Some derivatives of 1-(6-Amino-1,3-benzodioxol-5-yl) have shown remarkable activity against various cancer cell lines, indicating their potential as antitumor agents (Insuasty et al., 2008).

Antimicrobial and Antitubercular Studies : Novel 6-substituted derivatives of 1-(6-Amino-1,3-benzodioxol-5-yl)pyrrolidin-2-one have been synthesized and evaluated for their antimicrobial and antitubercular properties (Patel et al., 2011).

Antioxidant Activity : Certain derivatives have been identified as potent antioxidants, which is crucial for their potential application in preventing oxidative stress-related diseases (Tumosienė et al., 2019).

Nonlinear Optical (NLO) Materials : Nicotinonitrile derivatives, synthesized from compounds including 1-(6-Amino-1,3-benzodioxol-5-yl), have been identified as new classes of materials with potential applications in nonlinear optics (Raghukumar et al., 2003).

Synthesis of Complex Molecules : The compound has been used in the synthesis of complex molecules like endothelin antagonists, showcasing its utility in advanced chemical synthesis (Buchholz & Reissig, 2003).

Mechanism of Action

Safety and Hazards

Synthetic cathinones, including “1-(6-Amino-1,3-benzodioxol-5-yl)pyrrolidin-2-one”, pose a significant threat to the health and lives of their users . They have been reported to cause a number of stimulant-like adverse effects including tachycardia, hypertension, hyperthermia, palpitations, hyponatremia, tremor, seizures, vomiting, sweating, headache, and rhabdomyolysis .

Properties

IUPAC Name |

1-(6-amino-1,3-benzodioxol-5-yl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c12-7-4-9-10(16-6-15-9)5-8(7)13-3-1-2-11(13)14/h4-5H,1-3,6,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVYGAIMQFUHCGG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=CC3=C(C=C2N)OCO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001237335 |

Source

|

| Record name | 1-(6-Amino-1,3-benzodioxol-5-yl)-2-pyrrolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001237335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948007-47-4 |

Source

|

| Record name | 1-(6-Amino-1,3-benzodioxol-5-yl)-2-pyrrolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=948007-47-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(6-Amino-1,3-benzodioxol-5-yl)-2-pyrrolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001237335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B1283633.png)

![Spiro[3.5]nonan-7-one](/img/structure/B1283637.png)

![2-[(4-Methylbenzyl)thio]ethanol](/img/structure/B1283656.png)